molecular formula C10H14ClN B2593853 2-Cyclobutylaniline hydrochloride CAS No. 2172569-51-4

2-Cyclobutylaniline hydrochloride

Cat. No.: B2593853
CAS No.: 2172569-51-4
M. Wt: 183.68
InChI Key: CTRDFTVAQVZAKE-UHFFFAOYSA-N
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Description

2-Cyclobutylaniline hydrochloride is an organic compound with the molecular formula C10H14ClN. It is a derivative of aniline, where the aniline ring is substituted with a cyclobutyl group at the second position. This compound is typically found in a hydrochloride salt form, which enhances its solubility in water and other polar solvents .

Scientific Research Applications

2-Cyclobutylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the interaction of aniline derivatives with biological systems.

    Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for 2-Cyclobutylaniline hydrochloride includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and others .

Future Directions

While specific future directions for 2-Cyclobutylaniline hydrochloride are not available, it’s worth noting that advancements in chemical theory and computation continue to provide new insights into complex chemical phenomena . This ongoing research could potentially lead to new applications and synthesis methods for compounds like this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylaniline hydrochloride generally involves the reaction of cyclobutylamine with aniline under specific conditions. One common method includes the use of aniline hydrochloride, which can be prepared by mixing aniline with concentrated hydrochloric acid and evaporating the mixture to dryness . The resulting aniline hydrochloride is then reacted with cyclobutylamine in the presence of a suitable solvent and catalyst to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into cyclobutyl-substituted aniline derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the aniline ring undergoes substitution with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like halogens, nitro groups, or sulfonic acids can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutylquinones, while substitution reactions can produce a variety of cyclobutyl-substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 2-Cyclobutylaniline hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropylaniline hydrochloride
  • 2-Cyclopentylaniline hydrochloride
  • 2-Cyclohexylaniline hydrochloride

Uniqueness

2-Cyclobutylaniline hydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other cycloalkyl-substituted aniline derivatives. This uniqueness can influence its reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-cyclobutylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10-7-2-1-6-9(10)8-4-3-5-8;/h1-2,6-8H,3-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRDFTVAQVZAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=CC=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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